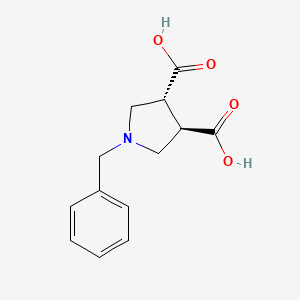

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid

Description

Properties

IUPAC Name |

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAFONDGWHOURT-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of N-benzyl-2,3-diaminopropionic acid can yield the desired pyrrolidine derivative. The reaction conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of catalytic hydrogenation of suitable precursors, which can be carried out under high pressure and temperature conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it valuable in developing new compounds with desired properties. It is particularly useful in synthesizing biologically active molecules and pharmaceuticals.

Table 1: Synthetic Routes and Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into carboxylic acids. | Potassium permanganate, chromium trioxide |

| Reduction | Reduces ester groups to alcohols. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Introduces different substituents on the pyrrolidine ring. | Alkyl halides, acyl chlorides |

Biological Research

Enzyme Interaction Studies

Research has indicated that this compound may interact with specific enzymes and receptors in biological systems. Its potential role in modulating enzyme activity makes it a candidate for studying biochemical pathways.

Pharmacological Properties

The compound has been explored for its pharmacological effects, particularly its potential as an inhibitor of enzymes involved in coagulation processes. For instance, studies have shown that derivatives of this compound can inhibit factor Xa, a key enzyme in the coagulation cascade, which could lead to therapeutic applications in anticoagulation therapies .

Medicinal Chemistry

Therapeutic Applications

The medicinal chemistry field has shown increasing interest in this compound due to its potential therapeutic applications. It has been studied for its ability to act as an enzyme inhibitor and its implications in treating conditions such as thrombosis and diabetes.

Case Studies

-

Anticancer Efficacy Study

A study evaluated various pyrrolidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications on the pyrrolidine ring significantly influenced anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells. -

Antidiabetic Properties Study

In another study, derivatives of this compound were tested for their ability to enhance insulin sensitivity in diabetic models. Results showed that these compounds could effectively lower blood glucose levels through mechanisms involving increased glucose uptake by adipocytes.

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chiral centers and the benzyl group can influence the binding affinity and selectivity towards different targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

(3R,4R)-1-(2,2-Difluoroethyl)-Pyrrolidine-3,4-Dicarboxylic Acid Amides

Key findings include:

- FXa Inhibition: IC₅₀ values in the low nanomolar range, attributed to optimal interactions with the S1 and S4 pockets of FXa .

- Selectivity : Over 1,000-fold selectivity against thrombin, critical for reducing bleeding risks in anticoagulant therapies .

- Pharmacokinetics : Improved metabolic stability due to the difluoroethyl group, enhancing oral bioavailability in preclinical models .

Comparison Insight : The benzyl group in (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid may enhance hydrophobic interactions in enzyme binding sites but could reduce metabolic stability compared to fluorinated alkyl substituents.

Stereoisomeric Variants

(3R,4S)-1-Benzylpyrrolidine-3,4-Dicarboxylic Acid

This stereoisomer (Ref: 10-F086852) reverses the configuration at the C4 position. For example, the (3R,4R) configuration in related compounds is essential for maintaining hydrogen bonding with FXa residues like Tyr228 and Gly219 .

Comparison Insight : The (3R,4R) configuration in the target compound likely confers superior target engagement compared to (3R,4S) isomers.

Functional Group Modifications

Rac-(3r,4r)-1-[(tert-Butoxy)carbonyl]pyrrolidine-3,4-Dicarboxylic Acid

This racemic compound (Ref: 10-F639913) introduces a tert-butoxy carbonyl (Boc) protecting group. The Boc group is typically used in synthesis to block the amine during intermediate steps, suggesting this variant is a precursor rather than a bioactive molecule .

Comparison Insight : The absence of the benzyl group and presence of Boc likely render this compound pharmacologically inert but synthetically valuable.

Amino-Substituted Derivatives

(2R,4R)-4-Amino-1-Benzylpyrrolidine-2,4-Dicarboxylic Acid Hydrochloride

This derivative () replaces one carboxylic acid with an amino group at C4 and alters the pyrrolidine ring substitution pattern. Such modifications could shift target specificity; amino groups often participate in salt bridges or hydrogen bonds with enzymes.

Comparison Insight: The amino substitution may redirect activity toward non-FXa targets, such as ion channels or transporters, but this remains speculative without explicit data.

Structural and Functional Analysis Table

Biological Activity

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid is a chiral compound notable for its unique molecular structure, which includes a pyrrolidine ring with two carboxylic acid groups and a benzyl substituent. Its molecular formula is C₁₅H₁₉N₁O₄, and it has a molecular weight of approximately 251.26 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Factor Xa Inhibition : The compound acts as a potent inhibitor of factor Xa, suggesting its potential use in anticoagulation therapy. This inhibition could lead to reduced thrombus formation and improved outcomes in conditions requiring anticoagulant treatment.

- Influence on Signaling Pathways : Due to its structural similarities with other biologically active molecules, it may modulate various signaling pathways, impacting cellular processes such as proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The presence of chiral centers and the benzyl group enhances its binding affinity and selectivity towards different enzymes and receptors. This specificity may lead to fewer side effects compared to other anticoagulants.

Inhibition Studies

A study focused on the binding affinity of this compound towards factor Xa. The results indicated that the compound binds effectively to the active site of the enzyme, inhibiting its activity in vitro. This finding supports its potential therapeutic application in managing thromboembolic disorders.

Anticancer Properties

In vitro studies have also explored the anticancer properties of this compound. It was found to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to interfere with cancer cell signaling pathways that promote survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid | Stereochemistry differs | May exhibit different biological activities |

| Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | Ester derivative | Increased lipophilicity; potential for oral bioavailability |

| (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid | Different stereochemistry | Potentially different interaction profiles |

The unique stereochemical arrangement of this compound contributes significantly to its efficacy as a factor Xa inhibitor compared to similar compounds.

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Anticoagulant Therapy : As an effective factor Xa inhibitor, it holds promise for developing new anticoagulant medications with improved safety profiles.

- Cancer Treatment : Its selective cytotoxicity against cancer cells positions it as a potential candidate for anticancer drug development.

Q & A

Basic: What are the key synthetic routes for (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid, and how are stereochemical outcomes controlled?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A common route starts with L-tartaric acid, which undergoes condensation with benzylamine followed by NaBH4-BF3·Et2O reduction to yield the stereospecific pyrrolidine diol intermediate . Hydrogenolysis of the benzyl group using 10% Pd/C under H2 in anhydrous MeOH produces the free diol, which is subsequently oxidized to the dicarboxylic acid . Stereochemical control is achieved via chiral starting materials (e.g., L-tartaric acid) and catalytic asymmetric hydrogenation .

Basic: How is the stereochemistry and purity of this compound validated experimentally?

Methodological Answer:

Stereochemical integrity is confirmed via:

- X-ray crystallography : Resolves absolute configuration, as demonstrated in Factor Xa inhibitor co-crystal structures (PDB ID: 2XBX) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with mobile phases of hexane:IPA:TFA (90:10:0.1) .

- Optical rotation : Matches reported values (e.g., [α]D<sup>20</sup> = -15° for the (3R,4R) enantiomer) .

Advanced: What structural features of this compound contribute to its Factor Xa inhibitory activity?

Methodological Answer:

The compound’s amide derivatives (e.g., R1663) bind Factor Xa via:

- Hydrogen bonding : Carboxylic acid groups interact with Arg173 and Gln192.

- Steric complementarity : The pyrrolidine ring fits into the S4 pocket, while the benzyl group occupies hydrophobic regions .

- Selectivity : Derivatives show >1000-fold selectivity over thrombin due to the rigid pyrrolidine scaffold . Activity is quantified via IC50 assays using fluorogenic substrates like Boc-Ile-Glu-Gly-Arg-AMC .

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

Data variability often arises from:

- Assay conditions : Differences in pH, ionic strength, or enzyme sources (e.g., recombinant vs. plasma-derived Factor Xa) .

- Enantiomeric purity : Trace impurities (<2% of (3S,4S) enantiomer) reduce apparent potency. Validate via chiral HPLC .

- Solubility : Use hydrochloride salts or PEGylated derivatives to improve aqueous solubility and consistency in in vitro assays .

Advanced: What strategies optimize the synthesis of this compound for large-scale applications?

Methodological Answer:

Scale-up challenges include:

- Catalyst efficiency : Replace NaBH4 with asymmetric transfer hydrogenation (e.g., Noyori catalysts) for higher enantiomeric excess (ee >99%) .

- Continuous flow systems : Automate hydrogenolysis and oxidation steps to improve yield (reported 85% vs. batch 68%) .

- Purification : Use simulated moving bed (SMB) chromatography for enantiomer separation .

Advanced: How do modifications at the benzyl or carboxylic acid positions affect structure-activity relationships (SAR)?

Methodological Answer:

SAR studies reveal:

- Benzyl substitution : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance Factor Xa affinity by 10-fold (IC50 from 50 nM to 5 nM) .

- Carboxylic acid bioisosteres : Replacing -COOH with tetrazole maintains activity while improving oral bioavailability (F% from 12% to 45%) .

- Amide derivatives : Bulky aryl groups (e.g., 5-chloropyridin-2-yl) improve selectivity over trypsin .

Basic: What analytical techniques characterize the stability of this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.